epsilon-Cadinene
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Overview
Description
Epsilon-Cadinene is a sesquiterpene hydrocarbon that is found in various essential oils, including those of cypress, juniper, and pine. It has been the subject of extensive scientific research due to its potential therapeutic properties.
Scientific Research Applications
1. Epsilon-Near-Zero Photonics
Epsilon‐near‐zero (ENZ) photonics, involving structures with near‐zero permittivity, is emerging as a significant field. It introduces unique features to traditional photonic systems, like decoupling spatial and temporal field variations, tunneling through arbitrary channels, and strong field confinement. ENZ photonics shows promise for high‐performance integrated photonic chips and optical interconnections (Niu, Hu, Chu, & Gong, 2018).
2. Epsilon-near-zero Metamaterials and Electromagnetic Sources
Research on epsilon-near-zero metamaterials and plasmonic materials focuses on tailoring the phase of radiation patterns from electromagnetic sources. These materials can isolate two regions of space and tailor the phase pattern in one, independent of the excitation in the other, offering potential applications in various fields (Alú, Silveirinha, Salandrino, & Engheta, 2006).
3. Epsilon Algorithm in Statistical Models
The epsilon algorithm is a convergence accelerating transformation used in statistical models. It offers insights into the nature of derived sequences and has applications in fields like fisheries science for bias correction in mixed-effects models (Thorson & Kristensen, 2016).
4. Epsilon Technique in System Identification
The epsilon technique is applied for identifying distributed-parameter systems. It focuses on computational aspects and presents numerical results for typical systems, aiding in the optimization of system processes and designs (Pillo & Grippo, 1973).
5. Epsilon-Dominance in Optimization Algorithms
The epsilon-dominance hierarchical Bayesian optimization algorithm (e-hBOA) represents a new class of probabilistic model building evolutionary algorithms. It's used for solving large multiobjective monitoring design problems, demonstrating its effectiveness in learning and exploiting complex decision variable interdependencies (Kollat, Reed, & Kasprzyk, 2008).
properties
CAS RN |
1080-67-7 |
---|---|
Product Name |
epsilon-Cadinene |
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S,4aR,8aS)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14-,15-/m0/s1 |
InChI Key |
NOLWRMQDWRAODO-KKUMJFAQSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1CC(=C)CC2 |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Canonical SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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